4-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)butanamide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-(2-fluorophenyl)butanamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)butanamide typically involves the reaction of 2-aminobenzothiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with butanoyl chloride to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N-(2-fluorophenyl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced derivatives, often involving the reduction of the carbonyl group.
Substitution: The major products are substituted derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-(2-fluorophenyl)butanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)butanamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. Additionally, the compound may interact with bacterial cell membranes, leading to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzothiazol-2-yl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}piperidinium
- 2-(1,3-Benzothiazol-2-yl)-1-(4-bromo-2-fluorophenyl)ethan-1-amine
Uniqueness
4-(1,3-Benzothiazol-2-yl)-N-(2-fluorophenyl)butanamide is unique due to its specific structural features, such as the presence of both benzothiazole and fluorophenyl groups. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced potency and selectivity in its biological effects.
Properties
Molecular Formula |
C17H15FN2OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(2-fluorophenyl)butanamide |
InChI |
InChI=1S/C17H15FN2OS/c18-12-6-1-2-7-13(12)19-16(21)10-5-11-17-20-14-8-3-4-9-15(14)22-17/h1-4,6-9H,5,10-11H2,(H,19,21) |
InChI Key |
GJOQEPKARBJOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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